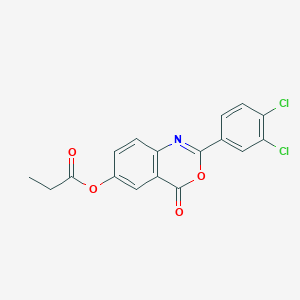![molecular formula C15H11ClINO2 B4196496 3-Chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile](/img/structure/B4196496.png)
3-Chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile
Vue d'ensemble
Description
3-Chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile is an organic compound with a complex structure that includes chlorine, iodine, and methoxy functional groups
Méthodes De Préparation
The synthesis of 3-Chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction of 2-iodobenzyl alcohol with 3-chloro-4-hydroxy-5-methoxybenzonitrile in the presence of a base such as potassium carbonate.
Substitution Reaction:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Applications De Recherche Scientifique
3-Chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3-Chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, making it a valuable compound in drug design.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile include:
3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: This compound has a similar structure but with different substituents, leading to variations in chemical reactivity and applications.
3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-chloro-4-[(2-iodophenyl)methoxy]-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO2/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDZEWPCPJWSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)


![2-[1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-3-OXOPROPYL]-4-METHYL-1-CYCLOHEXANONE](/img/structure/B4196430.png)

![12-(2-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4196443.png)
![4-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4196446.png)

![(2-Ethylpiperidin-1-yl)-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B4196453.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide](/img/structure/B4196466.png)

![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}thiophene-2-carboxamide](/img/structure/B4196487.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196500.png)
![N~1~-(3-isopropoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B4196502.png)
